molecular formula C15H12N6O3 B11559655 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11559655
M. Wt: 324.29 g/mol
InChI Key: JLJWIEYAAOPFLQ-CXUHLZMHSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of benzotriazole with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
  • 2-(2H-benzotriazol-2-yl)-4-methylphenol
  • 2-(2H-benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a benzotriazole ring and a nitrophenyl group, which imparts distinct chemical properties and potential applications. Unlike other benzotriazole derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12N6O3/c22-15(10-20-14-7-2-1-6-13(14)17-19-20)18-16-9-11-4-3-5-12(8-11)21(23)24/h1-9H,10H2,(H,18,22)/b16-9+

InChI Key

JLJWIEYAAOPFLQ-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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